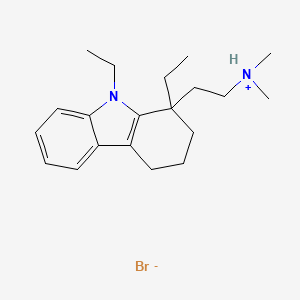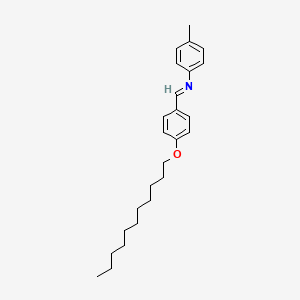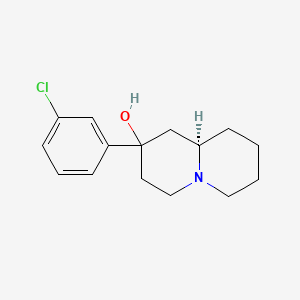
1,9-Diethyl-N,N-dimethyl-1,2,3,4-tetrahydrocarbazole-1-ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9-Diethyl-N,N-dimethyl-1,2,3,4-tetrahydrocarbazole-1-ethanamine hydrochloride is a complex organic compound with a unique structure. It is characterized by the presence of a tetrahydrocarbazole core, which is a partially hydrogenated form of carbazole, a tricyclic aromatic compound. The compound also contains ethyl and dimethyl substituents, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Diethyl-N,N-dimethyl-1,2,3,4-tetrahydrocarbazole-1-ethanamine hydrochloride typically involves multiple steps:
Formation of the Tetrahydrocarbazole Core: This can be achieved through the hydrogenation of carbazole using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Introduction of Ethyl Groups: Ethylation can be performed using ethyl iodide in the presence of a strong base like sodium hydride (NaH).
Formation of Ethanamine Hydrochloride: The final step involves the reaction of the intermediate with ethylamine followed by treatment with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1,9-Diethyl-N,N-dimethyl-1,2,3,4-tetrahydrocarbazole-1-ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrahydrocarbazole core.
Reduction: Reduced forms of the compound with additional hydrogen atoms.
Substitution: Alkylated derivatives with new substituents replacing hydrogen atoms.
Applications De Recherche Scientifique
1,9-Diethyl-N,N-dimethyl-1,2,3,4-tetrahydrocarbazole-1-ethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,9-Diethyl-N,N-dimethyl-1,2,3,4-tetrahydrocarbazole-1-ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: Shares structural similarities but lacks the tetrahydrocarbazole core.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl): Another compound with dimethyl groups but different core structure.
Uniqueness
1,9-Diethyl-N,N-dimethyl-1,2,3,4-tetrahydrocarbazole-1-ethanamine hydrochloride is unique due to its tetrahydrocarbazole core combined with ethyl and dimethyl substituents. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
58965-20-1 |
|---|---|
Formule moléculaire |
C20H31BrN2 |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
2-(1,9-diethyl-3,4-dihydro-2H-carbazol-1-yl)ethyl-dimethylazanium;bromide |
InChI |
InChI=1S/C20H30N2.BrH/c1-5-20(14-15-21(3)4)13-9-11-17-16-10-7-8-12-18(16)22(6-2)19(17)20;/h7-8,10,12H,5-6,9,11,13-15H2,1-4H3;1H |
Clé InChI |
VHNIVQMRZOVUPP-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCCC2=C1N(C3=CC=CC=C23)CC)CC[NH+](C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethylspiro[2H-1-benzopyran-2,3'-[3H]naphtho[2,1-b]pyran]-7-amine](/img/structure/B13764070.png)

![Pyridoxin-4,5-dimethylenedisulfid hydrochlorid [German]](/img/structure/B13764082.png)



![Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt](/img/structure/B13764111.png)



![methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13764139.png)

![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13764148.png)

